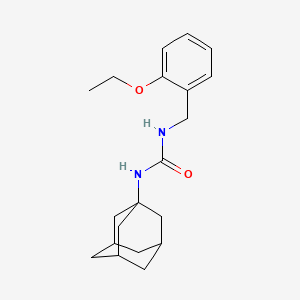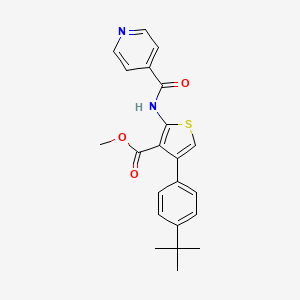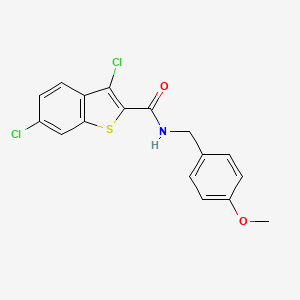
N-(1-ADAMANTYL)-N'-(2-ETHOXYBENZYL)UREA
Vue d'ensemble
Description
N-1-adamantyl-N’-(2-ethoxybenzyl)urea is a compound that belongs to the class of adamantyl-containing ureas. These compounds are known for their unique structural features and potential applications in various fields, including pharmaceuticals and materials science. The adamantyl group imparts rigidity and lipophilicity to the molecule, which can influence its biological activity and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-(2-ethoxybenzyl)urea typically involves the reaction of adamantylamine with an appropriate isocyanate or carbamate. One common method involves the reaction of adamantylamine with 2-ethoxybenzyl isocyanate under mild conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of N-1-adamantyl-N’-(2-ethoxybenzyl)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity starting materials and solvents, as well as rigorous purification techniques such as recrystallization or chromatography, would be essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-1-adamantyl-N’-(2-ethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones or alcohols, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted urea derivatives with different functional groups.
Applications De Recherche Scientifique
N-1-adamantyl-N’-(2-ethoxybenzyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Medicine: Adamantyl-containing ureas are investigated for their potential as antiviral, anticancer, and neuroprotective agents. The rigidity and lipophilicity of the adamantyl group can enhance the bioavailability and efficacy of these compounds.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique physical properties.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-N’-(2-ethoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibitors, where the compound can block the catalytic activity of the enzyme and modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-adamantyl)-N’-(4-guanidinobenzyl)urea: This compound has a similar adamantyl group but differs in the substituent on the urea moiety. It is known for its potential as an enzyme inhibitor.
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): A synthetic cannabinoid with an adamantyl group, used in research on cannabinoid receptors.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another synthetic cannabinoid with similar structural features.
Uniqueness
N-1-adamantyl-N’-(2-ethoxybenzyl)urea is unique due to the presence of the 2-ethoxybenzyl group, which can influence its chemical reactivity and biological activity. The combination of the adamantyl and 2-ethoxybenzyl groups imparts distinct properties to the compound, making it a valuable tool in various research applications.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[(2-ethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-24-18-6-4-3-5-17(18)13-21-19(23)22-20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,2,7-13H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAOVAHJFKVTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide](/img/structure/B4277427.png)
![4-{[(3-methylthien-2-yl)carbonyl]amino}benzoic acid](/img/structure/B4277429.png)
![N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4277434.png)
![2,2-dibromo-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B4277435.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4277443.png)

![2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4277464.png)


![N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide](/img/structure/B4277486.png)
![2-{[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B4277496.png)

![3-({[4-(2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277514.png)

